molecular formula C10H11BrClF2N B6183026 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride CAS No. 2613383-18-7

1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride

Cat. No. B6183026
CAS RN: 2613383-18-7
M. Wt: 298.6
InChI Key:
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Description

1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride, also known as 4-BP-DFCBA-HCl, is a novel, synthetically derived compound with potential applications in scientific research. This compound is a member of the bromobenzene family, and it is composed of a bromophenyl ring, a difluorocyclobutan-1-amine, and a hydrochloride salt. It has been studied for its potential as an inhibitor of enzymes, as well as for its potential use in drug development.

Mechanism of Action

1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochlorideCl exerts its effects by inhibiting the activity of enzymes. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can be used to study the structure and function of enzymes, as well as to develop inhibitors of enzymes with potential therapeutic applications.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochlorideCl has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to inhibit the activity of other proteins, such as kinases. It has also been studied for its potential effects on cell signaling pathways, and its potential ability to modulate gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochlorideCl in laboratory experiments include its high solubility in aqueous solutions, its stability in aqueous solutions, and its ability to inhibit the activity of enzymes. The limitations of using 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochlorideCl in laboratory experiments include its potential toxicity, its potential to interfere with other biochemical processes, and its potential to bind to other molecules in the environment, thus altering their structure and function.

Future Directions

Given the potential of 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochlorideCl to inhibit the activity of enzymes and other proteins, there are numerous potential future directions for research. These include the development of new inhibitors of enzymes with potential therapeutic applications, the development of new fluorescent probes for use in biochemical assays, and the development of new compounds for use in drug development. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochlorideCl, as well as its potential toxicity.

Synthesis Methods

1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochlorideCl can be synthesized in a two-step process. The first step involves the reaction of 4-bromophenylboronic acid with 3,3-difluorocyclobutan-1-amine in the presence of a palladium catalyst. This reaction produces the desired compound, 4-BP-DFCBA. The second step involves the addition of hydrochloric acid to the reaction mixture, which produces 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochlorideCl.

Scientific Research Applications

1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochlorideCl has a wide range of potential applications in scientific research. It has been studied for its potential as an inhibitor of enzymes, such as proteases and phosphatases. It has also been studied for its potential use in drug development, as it can be used to synthesize novel compounds with potential therapeutic applications. Additionally, 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochlorideCl has been studied for its potential use in the synthesis of other compounds, such as peptides, and for its potential use in the synthesis of fluorescent probes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride involves the reaction of 4-bromobenzaldehyde with difluorocarbene to form 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-ol, which is then converted to the amine via a reductive amination reaction with ammonia. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-bromobenzaldehyde", "difluorocarbene", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 4-bromobenzaldehyde with difluorocarbene to form 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-ol", "Step 2: Conversion of 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-ol to the amine via reductive amination with ammonia", "Step 3: Reaction of the resulting amine with hydrochloric acid to form the hydrochloride salt" ] }

CAS RN

2613383-18-7

Product Name

1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride

Molecular Formula

C10H11BrClF2N

Molecular Weight

298.6

Purity

95

Origin of Product

United States

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